molecular formula C26H24N2O5S2 B14301095 N,N'-(oxydibenzene-4,1-diyl)bis(4-methylbenzenesulfonamide) CAS No. 117964-11-1

N,N'-(oxydibenzene-4,1-diyl)bis(4-methylbenzenesulfonamide)

Cat. No.: B14301095
CAS No.: 117964-11-1
M. Wt: 508.6 g/mol
InChI Key: OVDLQKREZONSES-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a central oxydibenzene (diphenyl ether) backbone, with two 4-methylbenzenesulfonamide groups attached at the para positions of each benzene ring (Figure 1). Its molecular formula is C₂₉H₂₈N₄O₆S₂ (molecular weight: 592.69 g/mol) . Key Applications: Primarily studied as a homotrimeric enzyme inhibitor (e.g., IspF in isoprenoid biosynthesis) and in coordination chemistry due to its sulfonamide donor groups .

Properties

CAS No.

117964-11-1

Molecular Formula

C26H24N2O5S2

Molecular Weight

508.6 g/mol

IUPAC Name

4-methyl-N-[4-[4-[(4-methylphenyl)sulfonylamino]phenoxy]phenyl]benzenesulfonamide

InChI

InChI=1S/C26H24N2O5S2/c1-19-3-15-25(16-4-19)34(29,30)27-21-7-11-23(12-8-21)33-24-13-9-22(10-14-24)28-35(31,32)26-17-5-20(2)6-18-26/h3-18,27-28H,1-2H3

InChI Key

OVDLQKREZONSES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(oxydibenzene-4,1-diyl)bis(4-methylbenzenesulfonamide) typically involves the reaction of 4-methylbenzenesulfonamide with an appropriate dibenzene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N’-(oxydibenzene-4,1-diyl)bis(4-methylbenzenesulfonamide) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Halogens, alkylating agents; often conducted in the presence of a catalyst or under reflux conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N,N’-(oxydibenzene-4,1-diyl)bis(4-methylbenzenesulfonamide) has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N’-(oxydibenzene-4,1-diyl)bis(4-methylbenzenesulfonamide) exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Bis-Sulfonamide Derivatives with Aromatic Linkers

Compound Name Structure Molecular Formula Key Features Biological Activity
N,N'-(Oxydibenzene-4,1-diyl)bis(4-methylbenzenesulfonamide) Diphenyl ether core C₂₉H₂₈N₄O₆S₂ - High rigidity from aromatic backbone
- Strong hydrogen-bonding capacity
Inhibits IspF enzyme (IC₅₀ ~ 0.5 µM)
N,N'-(4,5-Dibromo-1,2-phenylene)bis(4-methylbenzenesulfonamide) (Compound 10 ) Dibromophenylene linker C₂₀H₁₆Br₂N₂O₄S₂ - Bromine substituents enhance lipophilicity
- Smaller linker reduces conformational flexibility
Moderate IspF inhibition (IC₅₀ ~ 2.1 µM)
N,N'-(4,5-Dimethyl-1,2-phenylene)bis(4-methylbenzenesulfonamide) (Compound 13 ) Dimethylphenylene linker C₂₂H₂₄N₂O₄S₂ - Methyl groups improve solubility in non-polar solvents
- Reduced steric hindrance
Weak enzyme inhibition (IC₅₀ > 10 µM)

Key Insight : The oxydibenzene backbone in the target compound provides superior rigidity and enzyme-binding efficiency compared to smaller or substituted linkers. Brominated analogues show enhanced lipophilicity but reduced activity due to steric clashes .

Sulfonamide Derivatives with Aliphatic Linkers

Compound Name Structure Molecular Formula Key Features Applications
N,N'-(Ethane-1,2-diyl)bis(4-methylbenzenesulfonamide) Ethylene linker C₁₆H₂₀N₂O₄S₂ - Flexible aliphatic linker
- High solubility in polar solvents
Precursor for macrocyclic ligands
N,N'-((Methylazanediyl)bis(ethane-2,1-diyl))bis(4-methylbenzenesulfonamide) Methylazane-ethylene linker C₁₉H₂₇N₃O₄S₂ - Tertiary nitrogen enables metal coordination
- Moderate flexibility
Used in bismuth and uranium coordination chemistry

Key Insight : Aliphatic linkers increase conformational flexibility, making these compounds suitable for metal coordination but less effective in enzyme inhibition compared to rigid aromatic systems .

Non-Sulfonamide Analogues

Compound Name Structure Molecular Formula Key Features Applications
N,N'-(Oxydibenzene-4,1-diyl)diacetamide (CAS 3070-86-8) Acetamide groups C₁₆H₁₆N₂O₃ - Reduced acidity (pKa ~ 10 vs. sulfonamide pKa ~ 2)
- Lower molecular weight
Pharmaceutical impurity standard
4,4′-Bis(p-toluenesulfonylaminocarbonylamino)diphenylmethane (CAS 151882-81-4) Urea-linked sulfonamides C₂₉H₂₈N₄O₆S₂ - Urea groups enhance hydrogen bonding
- Similar molecular weight to target compound
Polymer precursor

Key Insight : Replacing sulfonamide with acetamide or urea groups alters acidity and hydrogen-bonding capacity, impacting biological activity and material properties .

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